2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Catalog No.
S1488987
CAS No.
80449-31-6
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

CAS Number

80449-31-6

Product Name

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N

SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3

Synonyms

acid-stable protease inhibitor, Miraclid, MR 20, MR 20 (magnetic powder) of urinastatin, MR-20 (magnetic powder), trypsin inhibitor MR-20, ulinastatin, urinary trypsin inhibitor, urinary trypsin inhibitor (68), urinary trypsin inhibitor-like inhibitor (43), urinastatin, UTI(68), UTI68

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3

,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as ulinastatin, is a naturally occurring glycoprotein found in human urine. It belongs to a class of compounds called serine protease inhibitors, which have the ability to regulate the activity of enzymes known as serine proteases. Serine proteases play a crucial role in various biological processes, including blood clotting, inflammation, and cell growth.

Research on Ulinastatin's Inhibitory Activity:

Studies have shown that ulinastatin can inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and kallikrein. These enzymes are involved in various pathological conditions, such as pancreatitis, inflammatory bowel disease, and sepsis. "" ""

Potential Therapeutic Applications:

The ability of ulinastatin to inhibit serine proteases has led to research into its potential therapeutic applications for various diseases. Some of the areas of investigation include:

  • Acute pancreatitis: Ulinastatin has been shown to be effective in reducing inflammation and improving outcomes in patients with acute pancreatitis. ""
  • Inflammatory bowel disease: Ulinastatin may help to reduce inflammation in patients with inflammatory bowel disease, such as Crohn's disease and ulcerative colitis. ""
  • Sepsis: Ulinastatin has been studied for its potential role in reducing the inflammatory response in sepsis, a life-threatening condition caused by the body's response to infection. ""

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, commonly known as ulinastatin, is a naturally occurring glycoprotein predominantly found in human urine. It belongs to a class of compounds known as serine protease inhibitors, which play a critical role in regulating the activity of serine proteases—enzymes that are vital for various biological processes, including blood clotting, inflammation, and cell growth . The molecular formula of this compound is C₁₃H₁₆O₃, and it has a unique spirocyclic structure that contributes to its biological activity and potential therapeutic applications .

The synthesis of 2,4-dioxaspiro[5.5]undec-8-ene derivatives typically involves Diels-Alder reactions and other multi-component reactions. For instance, one method includes the reaction of 1-(2-furyl)-3-trimethylsiloxy-butadiene with various dioxane derivatives in the presence of L-proline as a catalyst, yielding spirodioxane triones with high yields (63–92%) . The stereochemistry of these reactions is often confirmed through NMR analysis, which helps establish the relative configurations of the resulting compounds.

Ulinastatin exhibits significant biological activity primarily through its inhibition of serine proteases such as trypsin, chymotrypsin, and kallikrein. This inhibitory action is crucial in managing pathological conditions like pancreatitis, inflammatory bowel disease, and sepsis . The compound's ability to form stable complexes with serine proteases prevents these enzymes from catalyzing their respective reactions, thereby modulating inflammatory responses and other physiological processes.

The synthesis of 2,4-dioxaspiro[5.5]undec-8-ene can be achieved through several methods:

  • Diels-Alder Reaction: Utilizing 1-(2-furyl)-3-trimethylsiloxy-butadiene and dioxane derivatives.
  • Three-Component Reactions: Involving Meldrum's acid and formaldehyde in the presence of L-proline to form various substituted derivatives.
  • Catalytic Methods: Employing environmentally friendly catalysts for oxidation reactions that yield similar spirocyclic compounds .

These methods highlight the compound's synthetic versatility and potential for modification.

Ulinastatin has garnered interest for its therapeutic applications due to its serine protease inhibitory activity. Potential applications include:

  • Anti-inflammatory Treatments: By inhibiting serine proteases involved in inflammation.
  • Management of Sepsis: Due to its role in modulating immune responses.
  • Research in Autoimmune Disorders: Investigating its efficacy in conditions characterized by dysregulated protease activity .

Furthermore, its unique structure makes it a candidate for further drug development and exploration in medicinal chemistry.

Research into the interactions of ulinastatin with serine proteases has revealed that it forms stable complexes with these enzymes. The exact mechanism involves covalent bonding at the active site of the protease, effectively inhibiting their catalytic functions. Studies have shown that ulinastatin can significantly reduce the activity of trypsin and other related enzymes in vitro, suggesting its potential utility in clinical settings where protease activity is detrimental.

Several compounds share structural or functional similarities with 2,4-dioxaspiro[5.5]undec-8-ene, including:

Compound NameStructure TypeKey Features
Ulinastatin (2,4-Dioxaspiro)GlycoproteinSerine protease inhibitor; found in human urine
Serpin (Serine Protease Inhibitor)ProteinBroad-spectrum serine protease inhibition
Tryptase InhibitorsSmall MoleculesTarget specific serine proteases like tryptase

These compounds are notable for their roles as inhibitors of serine proteases but differ significantly in their structural complexity and biological sources. Ulinastatin's unique spirocyclic structure sets it apart from more linear or globular inhibitors.

XLogP3

2.1

Pharmacology

Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury.

MeSH Pharmacological Classification

Trypsin Inhibitors

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AB - Proteinase inhibitors
B02AB05 - Ulinastatin

Other CAS

80499-32-7

Dates

Modify: 2023-08-15
1: Karnad DR, Bhadade R, Verma PK, Moulick ND, Daga MK, Chafekar ND, Iyer S.
Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in
severe sepsis: a multicenter randomized controlled study. Intensive Care Med.
2014 Jun;40(6):830-8. doi: 10.1007/s00134-014-3278-8. Epub 2014 Apr 16. PubMed
PMID: 24737258; PubMed Central PMCID: PMC4028549.


2: Shen J, Gan Z, Zhao J, Zhang L, Xu G. Ulinastatin reduces pathogenesis of
phosgene-induced acute lung injury in rats. Toxicol Ind Health. 2014
Oct;30(9):785-93. doi: 10.1177/0748233712463776. Epub 2012 Oct 16. PubMed PMID:
23075575.


3: Xiao J, Zhu X, Ji G, Yang Q, Kang B, Zhao J, Yao F, Wu L, Ni X, Wang Z.
Ulinastatin protects cardiomyocytes against ischemia‑reperfusion injury by
regulating autophagy through mTOR activation. Mol Med Rep. 2014
Oct;10(4):1949-53. doi: 10.3892/mmr.2014.2450. Epub 2014 Aug 5. PubMed PMID:
25109305.


4: Leng YX, Yang SG, Song YH, Zhu X, Yao GQ. Ulinastatin for acute lung injury
and acute respiratory distress syndrome: A systematic review and meta-analysis.
World J Crit Care Med. 2014 Feb 4;3(1):34-41. doi: 10.5492/wjccm.v3.i1.34.
eCollection 2014 Feb 4. Review. PubMed PMID: 24834400; PubMed Central PMCID:
PMC4021152.


5: Shi XQ, Wang YH, Li JQ, Hu YD, Cheng XR, Li K. [Protective effect of
ulinastatin on pulmonary function after cardiopulmonary bypass]. Sichuan Da Xue
Xue Bao Yi Xue Ban. 2013 Sep;44(5):752-5. Chinese. PubMed PMID: 24325105.


6: Saigal S, Kapoor G. Ulinastatin: is it worth using in severe sepsis? Intensive
Care Med. 2014 Aug;40(8):1185. doi: 10.1007/s00134-014-3341-5. Epub 2014 May 21.
PubMed PMID: 24845579.


7: Song B, Bian Q, Shao CH, Li G, Liu AA, Jing W, Liu R, Zhang YJ, Zhou YQ, Hu
XG, Jin G. Ulinastatin reduces the resistance of liver cancer cells to epirubicin
by inhibiting autophagy. PLoS One. 2015 Mar 27;10(3):e0120694. doi:
10.1371/journal.pone.0120694. eCollection 2015. PubMed PMID: 25815885; PubMed
Central PMCID: PMC4376693.

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